REACTION_SMILES
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[CH2:13]([N:14]([CH2:15][CH3:32])[C:16]([c:17]1[c:18](-[c:23]2[n:24][cH:25][c:26]([O:29][CH3:30])[cH:27][cH:28]2)[cH:19][cH:20][cH:21][cH:22]1)=[O:31])[CH3:33].[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH3:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41].[CH:6]([NH:7][CH:8]([CH3:9])[CH3:10])([CH3:11])[CH3:12].[Cl-:34].[NH4+:35].[O:42]1[CH2:43][CH2:44][CH2:45][CH2:46]1>>[C:16]1(=[O:31])[c:17]2[c:18]([cH:19][cH:20][cH:21][cH:22]2)-[c:23]2[n:24][cH:25][c:26]([O:29][CH3:30])[cH:27][c:28]21
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Name
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CCN(CC)C(=O)c1ccccc1-c1ccc(OC)cn1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)C(=O)c1ccccc1-c1ccc(OC)cn1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCCCCC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CC(C)NC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[NH4+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
|
product
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Smiles
|
COc1cnc2c(c1)C(=O)c1ccccc1-2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |